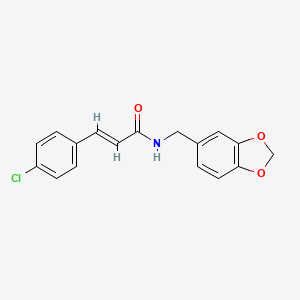![molecular formula C18H20N2O4 B5559871 2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)
2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multistep reactions starting from primary compounds, as illustrated by the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol (Yang Man-li, 2008). Another example includes the synthesis and characterization of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, highlighting the importance of reaction conditions in achieving high yields (Gao Yonghong, 2009).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic techniques and crystallography. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide was determined, revealing the extended conformation of the 2-acetylaminoacetamide moiety and highlighting stereochemical aspects relevant to anticonvulsant activities (A. Camerman et al., 2005). Similarly, the synthesis and crystal structure characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was described, with dimer formation via C‒H···O interactions (Da-jie Mao et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds similar to 2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide are influenced by their molecular structure. For example, the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated the impact of structural modifications on antioxidant activity, with certain derivatives showing remarkable activity due to specific substituents (C. Gopi, M. Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of compounds in this class can be characterized through spectroscopic and computational studies, such as those conducted on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol, where X-ray single-crystal analysis and density functional modelling were used to investigate the optimized geometrical structures, atomic charges, and thermodynamic properties (C. T. Zeyrek et al., 2015).
Chemical Properties Analysis
The chemical properties are closely related to the molecular structure and physical characteristics of the compounds. Studies like the synthesis, molecular structure, spectroscopic, and theoretical analysis of (E)-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol provide insight into the electronic properties, potential energy surface scans, and predicted nonlinear optical properties, showcasing the complex interplay between structure and reactivity (C. T. Zeyrek et al., 2015).
Scientific Research Applications
Chemistry and Biochemistry
- Intermediate in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a similar compound, is used in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is performed using immobilized lipase (Magadum & Yadav, 2018).
- Synthesis and Structural Characterization : Various acetamide derivatives, including those with phenoxyacetamide moieties, have been synthesized and structurally characterized, providing insights into their chemical properties and potential applications (Rani, Pal, Hegde, & Hashim, 2016).
Pharmacology
- Potential Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents : Certain acetamide derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Agricultural Chemistry
- Herbicide Metabolism and Safety Studies : Chloroacetamide herbicides, structurally related to the compound , have been extensively studied for their metabolism and potential carcinogenicity, which is critical for agricultural safety and environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-17-10-14(11-19-22)7-8-16(17)24-12-18(21)20-15-6-4-5-13(2)9-15/h4-11,22H,3,12H2,1-2H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHBPSWHOFRPH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
